molecular formula C7H4BrClF3N B1284300 2-Bromo-4-chloro-6-(trifluoromethyl)aniline CAS No. 912617-74-4

2-Bromo-4-chloro-6-(trifluoromethyl)aniline

Cat. No.: B1284300
CAS No.: 912617-74-4
M. Wt: 274.46 g/mol
InChI Key: BSWOSDJUIAUNLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline typically involves the bromination and chlorination of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is first nitrated to form nitroaniline, followed by reduction to the corresponding amine. Subsequent bromination and chlorination steps introduce the bromine and chlorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, solvent, and catalyst selection to ensure efficient halogenation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitroaniline derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

2-Bromo-4-chloro-6-(trifluoromethyl)aniline is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-6-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the aniline ring. This unique arrangement imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

2-bromo-4-chloro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWOSDJUIAUNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584853
Record name 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
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Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912617-74-4
Record name 2-Bromo-4-chloro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912617-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 912617-74-4
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